molecular formula C19H14N2O2S B5985761 4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1,3-thiazol-2-one

4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1,3-thiazol-2-one

Cat. No.: B5985761
M. Wt: 334.4 g/mol
InChI Key: STDBKAIOYDYOOF-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1,3-thiazol-2-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a unique structure that combines an indole moiety with a thiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1,3-thiazol-2-one typically involves the condensation of 2-methylindole-3-carbaldehyde with 4-hydroxy-3-phenyl-1,3-thiazol-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1,3-thiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound is known to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-phenyl-1,3-thiazol-2-one: A simpler thiazole derivative with similar chemical properties.

    2-methylindole-3-carbaldehyde: An indole derivative that serves as a precursor in the synthesis of the target compound.

    Thiazole: The parent compound of the thiazole family, known for its diverse biological activities.

Uniqueness

4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1,3-thiazol-2-one is unique due to its combination of an indole moiety with a thiazole ring. This structural feature imparts distinct chemical and

Properties

IUPAC Name

4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(22)21(19(23)24-17)13-7-3-2-4-8-13/h2-11,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDBKAIOYDYOOF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)S3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=O)S3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.